molecular formula C14H11BrN6O2 B3453447 7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B3453447
M. Wt: 375.18 g/mol
InChI Key: GZILGPURVIYTSB-UHFFFAOYSA-N
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Description

Benzimidazoles are a very well-known, broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest in recent years . For instance, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA) has been synthesized and its crystal structure and Hirshfeld analysis have been reported .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G(d,p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives vary. For instance, N-(1H-Benzimidazol-2-ylmethyl)benzamide has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da .

Mechanism of Action

Target of Action

The primary target of this compound is the CXC chemokine receptor 4 (CXCR4) . CXCR4 is a chemokine receptor that regulates immune cell trafficking and homeostasis . It plays a crucial role in the immune response and has been implicated in several diseases, including WHIM syndrome, a genetic immunodeficiency disorder characterized by a reduced number of mature neutrophils and lymphocytes .

Mode of Action

The compound acts as an antagonist to the CXCR4 receptor . It prevents the activation of CXCR4, thereby inhibiting the overactivation of CXCR4 signalling pathways that are caused by mutations in the CXCR4 gene . This inhibition can help to regulate immune cell trafficking and reduce the symptoms of diseases like WHIM syndrome .

Biochemical Pathways

The compound’s action on the CXCR4 receptor affects the chemokine signaling pathway . By inhibiting the activation of CXCR4, it disrupts the normal signaling processes that regulate immune cell trafficking. This can lead to changes in the distribution and activity of immune cells, potentially alleviating the symptoms of diseases associated with CXCR4 overactivation .

Pharmacokinetics

Similar benzimidazole derivatives have been shown to be well-absorbed and distributed throughout the body . The compound’s bioavailability, or the extent to which it reaches its site of action, would be influenced by these ADME properties.

Result of Action

The primary result of the compound’s action is the regulation of immune cell trafficking . By inhibiting CXCR4 activation, it can help to normalize the distribution and activity of immune cells. This can lead to a reduction in the symptoms of diseases like WHIM syndrome, which are characterized by abnormal immune cell numbers and activity .

Safety and Hazards

The safety and hazards of benzimidazole derivatives depend on the specific compound. For instance, carbendazim, a benzimidazole derivative, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of benzimidazole research involve the preparation of bis(benzimidazoles), their complexes, and biological properties . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .

properties

IUPAC Name

7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN6O2/c1-20-11-10(12(22)19-14(20)23)21(13(15)18-11)6-9-16-7-4-2-3-5-8(7)17-9/h2-5H,6H2,1H3,(H,16,17)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZILGPURVIYTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
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7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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